1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
Description
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Properties
IUPAC Name |
3-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-propan-2-ylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O5/c1-12(2)13-3-6-15(7-4-13)29-22(30)19-20(23(29)31)28(27-25-19)10-18-24-21(26-34-18)14-5-8-16-17(9-14)33-11-32-16/h3-9,12,19-20H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCOFKSZAUTVQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione represents a complex structure with potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties.
Molecular Formula and Weight
- Molecular Formula : C22H20N6O3
- Molecular Weight : 416.4 g/mol
Structural Characteristics
The compound features a combination of oxadiazole and triazole rings fused with a pyrrole structure, which is significant for its biological activity. The presence of the benzo[d][1,3]dioxole moiety is particularly noteworthy due to its known pharmacological properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of similar compounds featuring the oxadiazole and triazole scaffolds:
- A study indicated that derivatives of benzotriazole exhibited significant antibacterial activity against strains such as Escherichia coli and Bacillus subtilis, suggesting that similar scaffolds may possess comparable effects due to structural similarities .
- The introduction of hydrophobic groups in the structure has been correlated with increased antimicrobial potency, indicating that modifications to the substituents on the oxadiazole or triazole rings could enhance activity .
Anticancer Potential
Research has highlighted the anticancer properties of compounds containing oxadiazole and triazole units:
- Compounds derived from 1,2,4-oxadiazoles have shown promising results in vitro against various cancer cell lines. For instance, a study demonstrated that certain dihydropyrrolo[3,4-d][1,2,3]triazoles exhibited cytotoxicity against breast cancer cells .
- The mechanism of action often involves the inhibition of tubulin polymerization or interference with DNA synthesis, making these compounds attractive candidates for further development in cancer therapy .
Anti-protozoal Activity
The compound's potential as an anti-protozoal agent has also been explored:
- A series of oxadiazolyl pyrrolo triazole diones were synthesized and tested for their anti-protozoal activities. Some derivatives demonstrated significant efficacy against protozoan parasites .
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized several derivatives of pyrrolo[3,4-d][1,2,3]triazoles and evaluated their biological activities:
| Compound | Structure | Activity | Reference |
|---|---|---|---|
| 5a | Structure | Anti-cancer (breast) | |
| 5b | Structure | Antimicrobial (E. coli) | |
| 5c | Structure | Anti-protozoal (Trypanosoma) |
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds revealed that:
- Hydrophobic Substituents : Increasing hydrophobicity improved antibacterial activity.
- Electron-Withdrawing Groups : Substituents like -NO2 enhanced anticancer properties by stabilizing the active form of the compound.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its antimicrobial and anticancer properties . Research indicates that derivatives of oxadiazole and triazole exhibit significant activity against various bacterial strains and cancer cell lines. For instance:
- Antibacterial Activity : Studies have shown that compounds containing oxadiazole rings can inhibit the growth of Gram-positive bacteria .
- Anticancer Activity : The triazole moiety is often linked to cytotoxic effects against specific cancer types .
Drug Development
The unique combination of functional groups in this compound makes it a candidate for drug development. The synthesis of similar compounds has led to the discovery of new drugs targeting various diseases. For example:
- Synthesis Techniques : Various synthetic routes have been explored to optimize yield and bioactivity . Techniques such as refluxing with substituted amines and formaldehyde solutions have been employed to create derivatives with enhanced properties.
Biological Studies
Recent studies have focused on the bioassay of synthesized derivatives , evaluating their efficacy through in vitro testing. This includes:
- Spectral Characterization : Techniques like NMR and IR spectroscopy are utilized to confirm the structure and purity of synthesized compounds .
- Mechanism of Action : Investigations into how these compounds interact at the molecular level are ongoing. For instance, some derivatives may inhibit nucleic acid synthesis or interfere with metabolic pathways in bacteria .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of oxadiazole derivatives demonstrated their effectiveness against Staphylococcus aureus. The derivatives were synthesized using a method involving reaction with hydrazine derivatives and characterized using TLC and NMR techniques .
Case Study 2: Anticancer Potential
Another research project focused on synthesizing triazole derivatives from the parent compound. The anticancer activity was evaluated using MTT assays on various cancer cell lines (e.g., HeLa and MCF-7). Results indicated a promising cytotoxic effect with IC50 values in the low micromolar range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
